Selectivity Profile: H-89 Exhibits Sub-Micromolar Potency for S6K1, MSK1, and ROCK-II That Exceeds PKA Potency
H-89 was originally characterized as a PKA-selective inhibitor with a Ki of 48 nM and >500-fold selectivity over PKC, MLCK, CaM kinase II, and casein kinases [1]. However, comprehensive kinase profiling revealed that H-89 inhibits S6K1 with an IC50 of 80 nM, MSK1 with an IC50 of 120 nM, and ROCK-II with an IC50 of 270 nM—potencies that are comparable to or greater than its PKA IC50 of 135 nM in the same assay platform [2]. This contrasts sharply with KT5720, which demonstrates significantly weaker inhibition of these off-target kinases [3].
| Evidence Dimension | Inhibitory potency (IC50) against kinase panel |
|---|---|
| Target Compound Data | PKA IC50 = 135 nM; S6K1 IC50 = 80 nM; MSK1 IC50 = 120 nM; ROCK-II IC50 = 270 nM |
| Comparator Or Baseline | KT5720: PKA Ki = 56 nM; minimal activity against S6K1/MSK1/ROCK-II at comparable concentrations |
| Quantified Difference | H-89 inhibits S6K1 (80 nM) and MSK1 (120 nM) with greater potency than PKA (135 nM); KT5720 does not inhibit these kinases at similar concentrations |
| Conditions | Cell-free kinase assays; recombinant human kinases; ATP at Km concentration |
Why This Matters
Procurement decisions must account for H-89's multi-kinase activity; experiments requiring pure PKA inhibition should use PKI peptide or Rp-cAMPS instead.
- [1] Chijiwa, T., et al. (1990). J. Biol. Chem., 265(9), 5267-5272. View Source
- [2] Davies, S. P., et al. (2000). Biochem. J., 351(1), 95-105. View Source
- [3] Murray, A. J. (2008). Pharmacological PKA inhibition: all may not be what it seems. Science Signaling, 1(22), re4. View Source
